molecular formula C13H20FNO3S2 B2377586 2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride CAS No. 2418731-97-0

2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride

Cat. No.: B2377586
CAS No.: 2418731-97-0
M. Wt: 321.43
InChI Key: SBRFROJRXUMTJH-UHFFFAOYSA-N
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Description

2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride is a complex organic compound with the molecular formula C13H20FNO3S2 and a molecular weight of 321.43

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylfuran with thian-4-ylamine under controlled conditions to form an intermediate. This intermediate is then reacted with ethanesulfonyl fluoride in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ethanesulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the ethanesulfonyl fluoride group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(methyldithio)furan: Another furan derivative with different substituents, used in organic synthesis and as a reagent.

    Furan-2,5-dione: A simpler furan derivative used in various chemical reactions.

    Thian-4-ylamine: A precursor in the synthesis of the target compound, with applications in organic synthesis.

Uniqueness

2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride is unique due to its combination of a furan ring, a thian ring, and an ethanesulfonyl fluoride group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(3-methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S2/c1-11-2-6-18-13(11)10-15(5-9-20(14,16)17)12-3-7-19-8-4-12/h2,6,12H,3-5,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRFROJRXUMTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CN(CCS(=O)(=O)F)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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